Octane, 3-acetamido-3-methyl-
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Overview
Description
Octane, 3-acetamido-3-methyl- is an organic compound with the molecular formula C11H23NO It is a derivative of octane, where an acetamido group and a methyl group are attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octane, 3-acetamido-3-methyl- typically involves the acylation of 3-amino-3-methyloctane with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of Octane, 3-acetamido-3-methyl- may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Octane, 3-acetamido-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Octane, 3-acetamido-3-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Octane, 3-acetamido-3-methyl- involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with amino acid residues in proteins, influencing their structure and function. The compound may also interact with enzymes, altering their catalytic activity and affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Octane, 3-amino-3-methyl-: Similar structure but with an amino group instead of an acetamido group.
Octane, 3-hydroxy-3-methyl-: Contains a hydroxyl group instead of an acetamido group.
Octane, 3-chloro-3-methyl-: Features a chloro group in place of the acetamido group.
Uniqueness
Octane, 3-acetamido-3-methyl- is unique due to the presence of the acetamido group, which imparts distinct chemical properties and reactivity. This functional group allows for specific interactions with biological molecules, making it valuable in medicinal chemistry and biochemical research.
Properties
Molecular Formula |
C11H23NO |
---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
N-(3-methyloctan-3-yl)acetamide |
InChI |
InChI=1S/C11H23NO/c1-5-7-8-9-11(4,6-2)12-10(3)13/h5-9H2,1-4H3,(H,12,13) |
InChI Key |
FHJMVYAEQQIRGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(CC)NC(=O)C |
Origin of Product |
United States |
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